4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multicomponent reactions (MCRs). One common synthetic route includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid . The reaction conditions often involve the use of ethanol as a solvent and ultrasound irradiation to enhance the reaction rate and yield . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as those involved in the synthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, it can modulate signaling pathways related to inflammation and cancer, thereby exerting its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
Imidazoles: Similar to triazoles, imidazoles are used in medicinal chemistry for their antifungal and antibacterial activities.
Oxazoles: These compounds are known for their anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and pathways, leading to its diverse biological activities.
Biological Activity
4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C12H16N4OS
- Molecular Weight : 264.35 g/mol
- CAS Number : 917747-36-5
Anticancer Activity
Several studies have investigated the anticancer properties of triazole derivatives, including this compound.
- Cytotoxicity Testing : The compound was tested against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and IGR39 (melanoma). The MTT assay results indicated significant cytotoxic effects, with selectivity towards cancer cells compared to normal cells .
- Mechanism of Action : The compound's mechanism includes inhibition of key enzymes involved in cancer proliferation. It has shown promising results in inhibiting aromatase activity, which is crucial in estrogen synthesis and is a target for breast cancer treatment .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- In Vitro Studies : The synthesized triazole derivatives demonstrated significant antibacterial activity against several pathogenic bacteria. For instance, compounds derived from similar structures exhibited high efficacy against Gram-positive and Gram-negative bacteria .
- Comparison with Standard Drugs : In comparative studies, the triazole derivatives showed comparable or superior activity against certain bacterial strains when juxtaposed with conventional antibiotics .
Anti-inflammatory and Analgesic Effects
Research has indicated that triazole derivatives can possess anti-inflammatory properties:
- Inflammation Models : In various animal models of inflammation, compounds similar to this compound exhibited reduced inflammatory markers and pain relief .
- Mechanistic Insights : The anti-inflammatory action may be attributed to the inhibition of pro-inflammatory cytokines and mediators .
Case Studies
Properties
Molecular Formula |
C12H16N4OS |
---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
4-ethyl-3-[(4-methoxyanilino)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H16N4OS/c1-3-16-11(14-15-12(16)18)8-13-9-4-6-10(17-2)7-5-9/h4-7,13H,3,8H2,1-2H3,(H,15,18) |
InChI Key |
CDKVTISHELSJGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CNC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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